

Physical and chemical properties of (S)-5-Hydroxypiperidin-2-one

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Compound of Interest

Compound Name: (S)-5-Hydroxypiperidin-2-one

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An In-Depth Technical Guide to **(S)-5-Hydroxypiperidin-2-one**: Properties, Reactivity, and Applications

Introduction

(S)-5-Hydroxypiperidin-2-one is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a six-membered lactam (a cyclic amide) ring with a hydroxyl group at the 5-position, presents a unique combination of functional groups. The stereochemistry at the C5 position is crucial, making this molecule a valuable chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical agents and other biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, handling protocols, and applications, tailored for researchers and drug development professionals.

Core Physical and Chemical Properties

The utility of **(S)-5-Hydroxypiperidin-2-one** in a laboratory setting is dictated by its fundamental physical and chemical characteristics. These properties influence its solubility, reactivity, and appropriate storage conditions.

Physical Properties

A summary of the key physical properties is presented below. These values are compiled from various chemical suppliers and databases and may show slight variations.

Property	Value	Source(s)
CAS Number	24211-54-9	[1] [2] [3]
Molecular Formula	C ₅ H ₉ NO ₂	[2] [4] [5]
Molecular Weight	115.13 g/mol	[2] [4] [5]
Appearance	White to off-white or yellow solid/crystalline powder	[6] [7]
Melting Point	123-124 °C	[3]
Boiling Point	352.3 °C at 760 mmHg (Predicted/Calculated)	[1] [4]
Density	~1.2 g/cm ³ (Predicted/Calculated)	[1] [4]
Solubility	Soluble in water (282 g/L at 25 °C) and methanol.	[3] [7]
pKa	14.21 ± 0.20 (Predicted)	[4]
LogP	-0.41390	[3]

The high water solubility and low LogP value indicate the polar nature of the molecule, dominated by the amide and hydroxyl functional groups capable of hydrogen bonding.

Chemical Structure and Reactivity

The reactivity of **(S)-5-Hydroxypiperidin-2-one** is governed by its three primary functional regions: the lactam ring, the secondary alcohol, and the chiral center.

- Lactam Moiety:** The cyclic amide contains a secondary amine and a carbonyl group. The amine proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions. The carbonyl group is susceptible to reduction to form the corresponding 5-hydroxypiperidine.

- **Secondary Hydroxyl Group:** The hydroxyl group is a key site for functionalization. It can undergo esterification, etherification, or oxidation to the corresponding ketone, providing a route to a diverse range of derivatives.
- **Chiral Center:** The stereocenter at the C5 position is critical for its application as a chiral building block. Synthetic strategies must be chosen carefully to avoid racemization and preserve the enantiomeric purity of the final product.

This trifunctional nature makes it a versatile precursor for creating complex molecular scaffolds. For instance, it serves as a key intermediate in the synthesis of various pharmaceuticals, where its specific stereochemistry can be critical for biological activity and minimizing off-target effects.^[4]

Caption: Key reactive sites on the **(S)-5-Hydroxypiperidin-2-one** molecule.

Spectroscopic Characterization and Analysis

A multi-technique spectroscopic approach is essential for the unambiguous identification and quality control of **(S)-5-Hydroxypiperidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum will display characteristic signals for the protons on the piperidinone ring. The proton attached to the hydroxyl-bearing carbon (H5) would appear as a multiplet. The protons adjacent to the nitrogen (H6) and the carbonyl group (H3) would also show distinct multiplets. The NH proton will appear as a broad singlet, and the OH proton signal's position and appearance will be dependent on the solvent and concentration.
- **¹³C NMR:** The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group (C5) will appear in the range of 60-70 ppm.

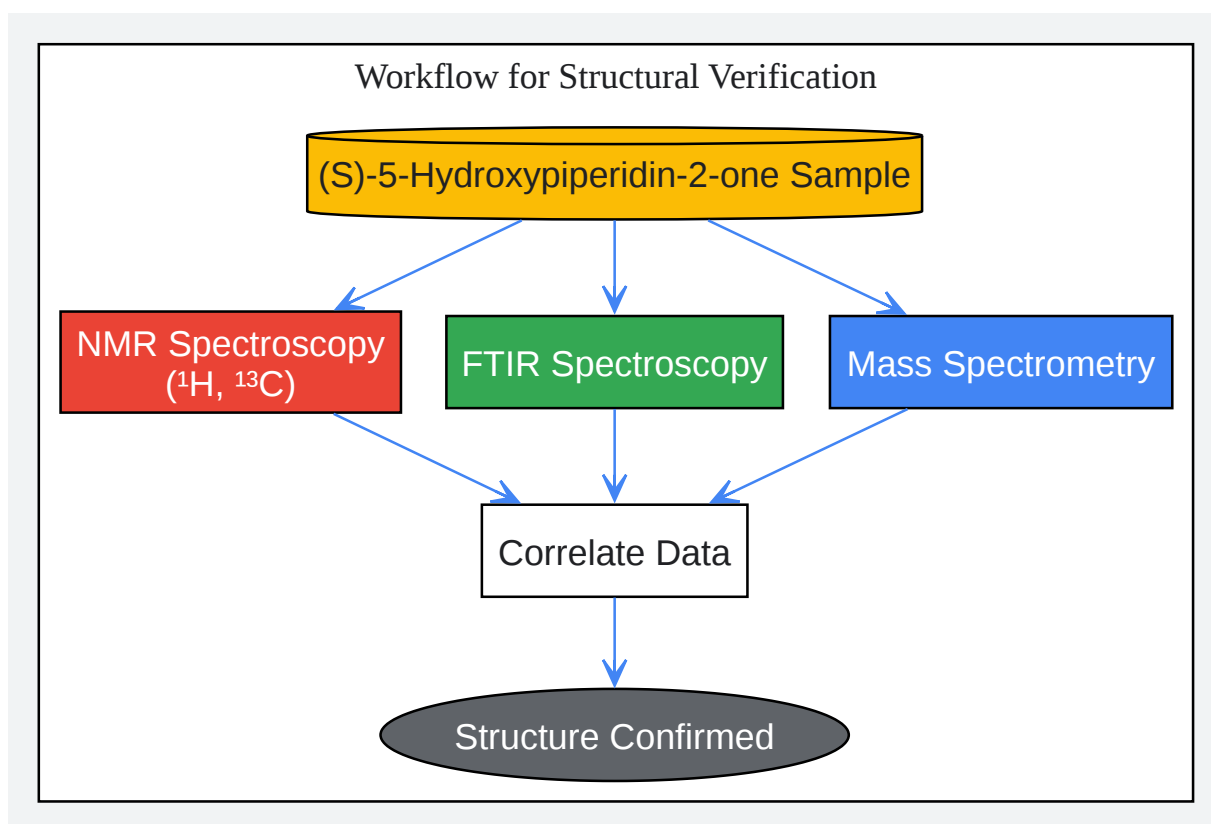
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups:

- A strong, broad absorption band around $3200\text{--}3400\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations.
- A strong, sharp absorption band around $1650\text{--}1680\text{ cm}^{-1}$ characteristic of the amide I band (C=O stretch) of the lactam.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to $[M+H]^+$ at m/z 116.1, confirming the molecular mass of 115.13 g/mol .^{[2][5]}



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Caption: Standard workflow for spectroscopic analysis of the compound.

Experimental Protocol: NMR Sample Preparation and Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR data for **(S)-5-Hydroxypiperidin-2-one**.

Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.

Materials:

- **(S)-5-Hydroxypiperidin-2-one** (5-10 mg)
- Deuterated solvent (e.g., Methanol- d_4 or DMSO- d_6)
- NMR tube (5 mm)
- Pipettes and vial

Procedure:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Methanol- d_4 is a good choice given the compound's solubility.
- **Dissolution:** Gently swirl or vortex the vial until the sample is completely dissolved. A clear, colorless solution should be obtained.
- **Transfer:** Carefully transfer the solution into a clean NMR tube using a pipette.
- **Instrumentation:**
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**

- Acquire a ^1H NMR spectrum using standard parameters (e.g., 16-32 scans).
- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , more scans will be required (e.g., 1024 or more).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the ^1H NMR signals and pick peaks for both spectra.

Self-Validation: The resulting spectra must be self-consistent. The number of signals in the ^{13}C spectrum should match the number of unique carbons (five), and the integration of the ^1H spectrum should correspond to the number of protons on the molecule (nine, including NH and OH).

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6] Avoid direct contact with skin and eyes.[7]
- Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures are often between 2-8°C to prevent potential degradation.[2] The material can be hygroscopic, making a dry environment essential.[6]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[\[9\]](#)
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [\[6\]](#)

Applications in Drug Discovery and Development

The primary value of **(S)-5-Hydroxypiperidin-2-one** lies in its role as a chiral synthon. The piperidine ring is a common scaffold in many biologically active molecules, particularly those targeting the central nervous system.[\[10\]](#)

- Chiral Building Block: It is used in the asymmetric synthesis of complex molecules where the stereochemistry is critical for the desired biological effect.[\[4\]](#)
- Pharmaceutical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals.[\[11\]](#) For example, related structures like 5-hydroxypiperidine-2-carboxylic acid are useful as synthetic intermediates for β -lactamase inhibitors.[\[12\]](#) The functional groups allow for the construction of diverse derivatives for structure-activity relationship (SAR) studies.
- Research Chemical: It is used in biological research to explore enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.[\[10\]](#)

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